3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid: is an organic compound that features a thiazolidine ring, a but-2-enoyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the but-2-enoyl group to butanoyl or other reduced forms.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the but-2-enoyl group.
Substitution: Various thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The but-2-enoyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- 3-Butenoic acid (but-3-enoic acid)
Comparison
3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties compared to other butenoic acids. The thiazolidine ring enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-[(E)-but-2-enoyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+ |
InChI Key |
WXUPVKSQZMFXKY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CSCC1C(=O)O |
Canonical SMILES |
CC=CC(=O)N1CSCC1C(=O)O |
Origin of Product |
United States |
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